A-966492

Description

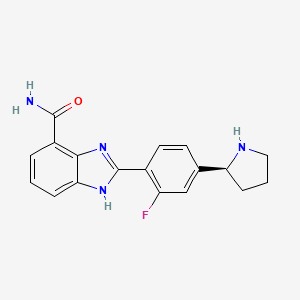

Structure

3D Structure

Properties

IUPAC Name |

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVQGOUBLVTCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586581 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934162-61-5 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-966492: A Deep Dive into its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, and its implications for DNA repair. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the underlying principles of its therapeutic potential, particularly in the context of synthetic lethality.

Core Mechanism of Action: Inhibition of PARP1 and PARP2

A-966492 is a highly potent and selective small molecule inhibitor of PARP1 and PARP2.[1] These enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. PARP1, upon detecting a DNA SSB, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.

A-966492 exerts its effect by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate for the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of PAR. This inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs.

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of A-966492 against various PARP family members are crucial for its therapeutic window and off-target effects. The following tables summarize the key quantitative data available for A-966492.

| Parameter | Target | Value (nM) | Assay Type | Reference |

| Ki | PARP1 | 1 | Cell-free | [1] |

| PARP2 | 1.5 | Cell-free | [1] | |

| EC50 | PARP1 | 1 | Whole cell | [1] |

| IC50 | PARP1 | 1.4 | In vitro enzymatic | |

| PARP2 | 0.8 | In vitro enzymatic | ||

| PARP3 | 320 | In vitro enzymatic | ||

| TNKS1 | >10000 | In vitro enzymatic | ||

| PARP10 | >10000 | In vitro enzymatic | ||

| PARP14 | >10000 | In vitro enzymatic |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of A-966492.

Synthetic Lethality: A Targeted Therapeutic Strategy

The most promising therapeutic application of A-966492 and other PARP inhibitors lies in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential components of the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). In cells with a functional BRCA pathway, the DSBs that arise from collapsed replication forks due to PARP inhibition can be efficiently repaired. However, in BRCA-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, provides a targeted therapeutic approach.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

PARP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of A-966492 on PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

Histone H1

-

Streptavidin-coated plates

-

Anti-PAR antibody

-

A-966492

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

Procedure:

-

Coat streptavidin-coated 96-well plates with biotinylated histone H1.

-

In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.

-

Add varying concentrations of A-966492 to the reaction mixture.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 3-aminobenzamide).

-

Transfer the reaction mixture to the histone-coated plates and incubate to allow the PARylated histones to bind.

-

Wash the plates to remove unbound reagents.

-

Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).

-

After incubation and washing, add a suitable substrate for the detection enzyme and measure the signal (e.g., absorbance or luminescence).

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of A-966492.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of A-966492 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

-

Cell culture medium and supplements

-

A-966492

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of A-966492 for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify DNA double-strand breaks in cells treated with A-966492.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

A-966492

-

DNA damaging agent (optional, e.g., a topoisomerase inhibitor to induce DSBs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (phosphorylated H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with A-966492, with or without a DNA damaging agent, for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells to allow antibody penetration.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips with antifade medium.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

Conclusion

A-966492 is a potent and selective inhibitor of PARP1 and PARP2 that disrupts the Base Excision Repair pathway, leading to the accumulation of single-strand DNA breaks. This mechanism of action forms the basis of its synthetic lethal interaction with deficiencies in the Homologous Recombination pathway, such as those found in BRCA-mutated cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of A-966492 and other PARP inhibitors in oncology.

References

Unveiling A-966492: A Potent Inhibitor of PARP1 and PARP2

FOR IMMEDIATE RELEASE

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of A-966492, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. This document will delve into its chemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for professionals in the fields of oncology, DNA damage repair, and drug discovery.

Chemical Identity and Structure

A-966492 is chemically known as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide.[1] Its fundamental chemical properties are summarized in the table below.

| Identifier | Value | Reference |

| Formal Name | 2-[2-fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide | [2] |

| IUPAC Name | (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide | [1] |

| CAS Number | 934162-61-5 | [1][2] |

| Molecular Formula | C18H17FN4O | [1][2] |

| Molecular Weight | 324.35 g/mol | [1] |

| SMILES | O=C(C1=C2N=C(C3=CC=C([C@H]4NCCC4)C=C3F)NC2=CC=C1)N | [1] |

| InChI Key | AHIVQGOUBLVTCB-AWEZNQCLSA-N | [1] |

The chemical structure of A-966492 is presented in the diagram below.

Figure 1: Chemical Structure of A-966492.

Mechanism of Action: Targeting the DNA Damage Response

A-966492 functions as a potent inhibitor of both PARP1 and PARP2.[3][4][5][6][7][8] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, A-966492 disrupts this repair process. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), ultimately resulting in cell death through a process known as synthetic lethality.

The following diagram illustrates the simplified signaling pathway of PARP inhibition by A-966492.

References

A-966492: A Profile of a Potent PARP1 and PARP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

A-966492 is a highly potent, small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, demonstrating significant activity against both PARP1 and PARP2.[1][2][3][4][5][6] This benzimidazole (B57391) carboxamide analogue has garnered attention in preclinical research for its efficacy in enhancing the effects of DNA-damaging agents and its single-agent activity in specific cancer models.[2][7] This document provides a comprehensive technical overview of the PARP1 versus PARP2 selectivity of A-966492, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Selectivity Profile

A-966492 exhibits a high affinity for both PARP1 and PARP2, with only a slight selectivity for PARP1. The inhibitory activity has been quantified through various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics.

| Parameter | PARP1 | PARP2 | Selectivity (PARP2/PARP1) | Reference |

| Ki (nM) | 1 | 1.5 | 1.5 | [1][2][3][4][5][6][7] |

| IC50 (nM) | ~1 (Cell-free) | Not explicitly stated in provided results | - | [7] |

| EC50 (nM) | 1 (Whole cell) | Not explicitly stated in provided results | - | [2][4][7] |

Note: IC50 values can vary based on assay conditions. One study noted that their determined IC50 values for A-966492 were in the nanomolar range but somewhat higher than previously reported, likely due to different methodologies.[8][9]

Studies comparing A-966492 with other PARP inhibitors like veliparib (B1684213) and niraparib (B1663559) have characterized its selectivity for PARP1 and PARP2 as intermediate between the two.[10][11] While veliparib is noted for its high selectivity for PARP1/2, and niraparib is a potent but less selective inhibitor, A-966492 occupies a middle ground.[8][9][10] It demonstrates considerable selectivity over other PARP family members, including PARP3 and Tankyrase 1 (TNKS1).[8][9]

Mechanism of Action: PARP Inhibition

The fundamental mechanism of action for A-966492, like other PARP inhibitors, lies in its competition with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate for the catalytic domain of PARP enzymes. In the context of cellular DNA damage, this inhibition has profound consequences.

Upon detection of a DNA single-strand break, PARP1 and PARP2 are recruited to the site and activated. This activation leads to the catalytic cleavage of NAD+ and the subsequent formation of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, a process termed PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. A-966492 competitively binds to the catalytic domain of PARP1 and PARP2, preventing PARylation and thereby inhibiting the recruitment of the DNA repair machinery.

Experimental Protocols

The quantitative data for A-966492's inhibitory activity were determined using specific and rigorous experimental methodologies.

Cell-Free Enzyme Inhibition Assay

This assay directly measures the inhibition of PARP enzyme activity in a controlled, in vitro environment.

-

Objective: To determine the Ki of A-966492 for PARP1 and PARP2.

-

Methodology:

-

Reaction Mixture: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[7]

-

PARP Reaction Components: The reaction includes 1.5 µM [3H]-NAD+ (as a tracer), 200 nM biotinylated histone H1 (as a substrate for PARylation), 200 nM single-stranded DNA (to activate the PARP enzyme), and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[7]

-

Initiation and Termination: Reactions are initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a set incubation period, the reaction is terminated by the addition of 1.5 mM benzamide, a potent PARP inhibitor, at a concentration approximately 1000-fold over its IC50.[7]

-

Detection: The amount of [3H]-PAR incorporated onto the biotinylated histone H1 is quantified using Scintillation Proximity Assay (SPA) beads.

-

Data Analysis: Ki values are determined from inhibition curves generated at various substrate concentrations.[2][7]

-

Whole-Cell PARP Inhibition Assay

This assay measures the ability of A-966492 to inhibit PARP activity within a cellular context.

-

Objective: To determine the EC50 of A-966492 in a cellular environment.

-

Cell Line: C41 human cells.[7]

-

Methodology:

-

Compound Treatment: C41 cells are treated with varying concentrations of A-966492 for 30 minutes in a 96-well plate.[2][7]

-

DNA Damage Induction: PARP activity is induced by treating the cells with 1 mM H2O2 for 10 minutes to cause DNA damage.[2][7]

-

Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution.[2][7]

-

Immunostaining:

-

Detection: The FITC signal (indicating PAR levels) and DAPI signal are measured using a fluorescence microplate reader.[7]

-

Data Analysis: PARP activity (FITC signal) is normalized to the cell number (DAPI signal), and the EC50 is calculated from the dose-response curve.[7]

-

Conclusion

A-966492 is a potent dual inhibitor of PARP1 and PARP2, with a slight selectivity for PARP1. Its efficacy has been demonstrated in both biochemical and cellular assays. The detailed experimental protocols provide a foundation for the replication and further investigation of its inhibitory properties. The ability of A-966492 to effectively inhibit PARP activity underscores its potential as a valuable research tool and a candidate for further preclinical and clinical development, particularly in the context of combination therapies with DNA-damaging agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

A-966492: An In-Depth Technical Guide on In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. A-966492 has demonstrated significant potential in preclinical studies, both as a single agent and in combination with DNA-damaging agents. This document details its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Core Mechanism of Action

A-966492 is a novel and potent inhibitor of both PARP1 and PARP2.[1][2] PARP enzymes play a critical role in the cellular response to DNA damage. Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity. By inhibiting PARP activity, A-966492 prevents the repair of single-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.

Caption: PARP1 signaling pathway and the mechanism of inhibition by A-966492.

Quantitative Data: In Vitro Potency

A-966492 is distinguished by its high potency against PARP1 and PARP2, as demonstrated in both enzymatic and cellular assays.[1]

Table 1: Enzymatic Inhibition Constants (Ki)

| Target | Ki (nM) |

| PARP1 | 1 |

| PARP2 | 1.5 |

| Data sourced from multiple references.[1][2][3][4] |

Table 2: Cellular Potency (EC50)

| Cell Line | Assay Type | EC50 (nM) |

| C41 (Human) | Whole Cell PARP Inhibition | 1 |

| Data sourced from multiple references.[1][4] |

Table 3: Selectivity Profile (IC50)

| Enzyme | IC50 |

| PARP1 | Potent (nM range) |

| PARP2 | Potent (nM range) |

| PARP3 | Considerably lower potency |

| TNKS1 | Considerably lower potency |

| PARP10 | Considerably lower potency |

| PARP14 | Considerably lower potency |

| Qualitative summary based on reported selectivity ratios.[5] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

This assay quantifies the inhibitory effect of A-966492 on the enzymatic activity of purified PARP1 and PARP2.

Protocol:

-

Reaction Buffer Preparation: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[1][2]

-

Reaction Setup: Reactions are set up in 96-well plates. Each well contains 1.5 µM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM sonicated DNA (slDNA), and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[1][2] A-966492 is added at various concentrations.

-

Initiation: The reaction is initiated by adding a 2X NAD+ substrate mixture to a 2X enzyme mixture containing the PARP enzyme and DNA.[1][2]

-

Termination: After incubation, the reaction is stopped by the addition of 1.5 mM benzamide, a broad-spectrum PARP inhibitor, at a concentration approximately 1000-fold over its IC50.[1][2]

-

Detection: The amount of [3H]-ADP-ribose incorporated onto the biotinylated histone H1 is quantified using a Scintillation Proximity Assay (SPA).

-

Data Analysis: Inhibition constants (Ki) are determined from inhibition curves generated at various substrate concentrations.[1][2]

Caption: Workflow for the PARP1/2 enzymatic inhibition assay.

This immunofluorescence-based assay measures the ability of A-966492 to inhibit PARP activity within intact cells.

Protocol:

-

Cell Treatment: C41 cells are seeded in a 96-well plate and treated with varying concentrations of A-966492 for 30 minutes.[1][2]

-

DNA Damage Induction: PARP activity is stimulated by inducing DNA damage with 1 mM H2O2 for 10 minutes.[1][2]

-

Fixation and Permeabilization: Cells are washed with ice-cold PBS and then fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1][2]

-

Blocking: Plates are rehydrated with PBS and blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature to prevent non-specific antibody binding.[1][2]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for PAR (anti-PAR antibody 10H, 1:50 dilution) for 60 minutes at room temperature.[1]

-

Secondary Antibody Incubation: After washing, cells are incubated with a FITC-conjugated secondary antibody (goat anti-mouse, 1:50 dilution) and DAPI (1 µg/mL) for 60 minutes at room temperature.[1] DAPI stains the cell nuclei, allowing for cell number normalization.

-

Signal Quantification: The fluorescence intensity is read using a microplate reader. The FITC signal represents PARP activity, and the DAPI signal represents the cell count.[1]

-

Data Normalization: The PARP activity (FITC signal) is normalized to the cell number (DAPI signal) to calculate the EC50 value.[1]

Caption: Workflow for the whole-cell PARP inhibition assay.

References

A-966492: A Technical Guide to Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and biological activity of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Solubility and Stability Data

The solubility and stability of a compound are critical parameters in drug development, influencing its formulation, bioavailability, and shelf-life. The following tables summarize the available quantitative data for A-966492.

Solubility Data

A-966492 exhibits varying solubility in different solvents, a key consideration for in vitro and in vivo experimental design.

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 33 mg/mL[1] | 101.74 mM[1] | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[1] |

| Water | Insoluble[1] | - | |

| Ethanol | Insoluble[1] | - |

For in vivo applications, several formulation protocols have been developed to enhance the solubility of A-966492:

| Formulation Components | Resulting Solubility/Concentration |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.71 mM); Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.71 mM); Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.71 mM); Clear solution |

Note: For in vivo preparations, it is recommended to prepare a clear stock solution first and then add co-solvents sequentially. The mixed solution should be used immediately for optimal results.[1]

Stability Data

The stability of A-966492 has been primarily characterized for its stock solutions.

| Storage Condition | Solvent | Duration | Notes |

| -20°C | Powder | 3 years[1] | From date of receipt.[1] |

| -80°C | In solvent | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | In solvent | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols relevant to the characterization of A-966492.

PARP1 and PARP2 Enzyme Inhibition Assay

This assay determines the in vitro potency of A-966492 against its primary targets, PARP1 and PARP2.

Materials:

-

A-966492

-

Recombinant human PARP1 and PARP2 enzymes

-

[³H]-NAD⁺

-

Biotinylated Histone H1

-

slDNA (single-stranded DNA)

-

Assay Buffer: 50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl₂[1]

-

Benzamide (reaction termination solution)

-

Streptavidin-coated FlashPlates

-

TopCount microplate scintillation counter

Procedure:

-

Prepare serial dilutions of A-966492.

-

In a 96-well plate, combine the PARP enzyme (1 nM PARP-1 or 4 nM PARP-2), biotinylated histone H1 (200 nM), and slDNA (200 nM) in the assay buffer.[1]

-

Add the diluted A-966492 or vehicle control to the respective wells.

-

Initiate the reaction by adding [³H]-NAD⁺ (1.5 µM).[1]

-

Incubate the reaction mixture.

-

Terminate the reaction by adding 1.5 mM benzamide.[1]

-

Transfer the reaction mixture to streptavidin-coated FlashPlates and incubate for 1 hour to allow for the capture of biotinylated histones.[1]

-

Measure the incorporation of [³H]-ADP-ribose using a TopCount microplate scintillation counter.[1]

-

Calculate the Ki values from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARP Inhibition Assay

This assay measures the ability of A-966492 to inhibit PARP activity within a cellular context.

Materials:

-

C41 cells (or other suitable cell line)

-

A-966492

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Methanol/acetone fixing solution (7:3)

-

Blocking solution (5% nonfat dry milk in PBS-Tween 0.05%)

-

Anti-PAR antibody

-

FITC-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

Procedure:

-

Seed C41 cells in a 96-well plate.

-

Treat the cells with varying concentrations of A-966492 for 30 minutes.[1]

-

Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.[1]

-

Wash the cells with ice-cold PBS.[1]

-

Fix the cells with a pre-chilled methanol/acetone solution at -20°C for 10 minutes.[1]

-

Air-dry the plates and then rehydrate with PBS. [cite: s]

-

Block the cells with the blocking solution for 30 minutes at room temperature.[1]

-

Incubate with a primary antibody against PAR.

-

Wash and incubate with a FITC-conjugated secondary antibody and DAPI for nuclear staining.

-

Measure the fluorescence intensity for FITC (PAR levels) and DAPI (cell number) using a fluorescence plate reader.

-

Normalize the PAR activity (FITC signal) to the cell number (DAPI signal) to determine the EC₅₀ value.

Signaling Pathways and Mechanism of Action

A-966492 is a potent inhibitor of PARP1 and PARP2, enzymes that play a critical role in the DNA damage response (DDR). The following diagrams illustrate the PARP signaling pathway and the mechanism of action of A-966492.

PARP1 Signaling in DNA Single-Strand Break Repair

Caption: PARP1 detects DNA single-strand breaks and synthesizes PAR chains, recruiting DNA repair proteins.

Mechanism of Action of A-966492

Caption: A-966492 inhibits PARP1, leading to SSB accumulation, replication fork collapse, and cell death.

Experimental Workflow for Solubility Determination

Caption: A general workflow for determining the solubility of a chemical compound.

References

A-966492: A Comprehensive Technical Guide for Researchers

CAS Number: 934162-61-5

IUPAC Name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, A-966492 disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action makes A-966492 a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of A-966492, including its biochemical and cellular activities, supplier information, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical and Biological Properties

A-966492 is a benzimidazole (B57391) carboxamide derivative with a molecular weight of 324.35 g/mol and a chemical formula of C18H17FN4O. It is a white solid powder that is soluble in DMSO.[1]

Table 1: Quantitative Biological Activity of A-966492

| Parameter | Target | Value (nM) | Assay Type |

| Ki | PARP1 | 1 | Cell-free enzyme assay |

| Ki | PARP2 | 1.5 | Cell-free enzyme assay |

| EC50 | PARP1 | 1 | Whole-cell assay (C41 cells) |

| IC50 | PARP1 | 2.9 | In vitro enzyme activity assay |

| IC50 | PARP2 | 2.2 | In vitro enzyme activity assay |

| IC50 | PARP3 | 87 | In vitro enzyme activity assay |

| IC50 | TNKS1 | >10000 | In vitro enzyme activity assay |

| IC50 | PARP10 | >10000 | In vitro enzyme activity assay |

| IC50 | PARP14 | >10000 | In vitro enzyme activity assay |

Supplier Information

A-966492 is available from various chemical suppliers for research purposes. Purity levels are typically greater than 98%.

Table 2: Supplier Information for A-966492

| Supplier | Catalog Number | Purity |

| Selleck Chemicals | S2197 | 99.98% |

| MedKoo Biosciences | 406362 | >98% |

| Cayman Chemical | 11893 | ≥98% |

| APExBIO | A4231 | >98% |

| DC Chemicals | DC8889 | >98% |

Mechanism of Action and Signaling Pathway

A-966492 exerts its biological effects by competitively inhibiting the catalytic activity of PARP1 and PARP2. These enzymes are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion. They then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damaged site, facilitating the repair process.

By inhibiting PARP activity, A-966492 prevents the formation of these PAR chains. This "traps" PARP enzymes on the DNA at the site of the damage, leading to the stalling of replication forks. When a replication fork encounters a PARP-DNA complex on a single-strand break, it can collapse, resulting in the formation of a more lethal double-strand break.

In normal cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these double-strand breaks cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Caption: Mechanism of action of A-966492 in inducing synthetic lethality.

Experimental Protocols

PARP1/2 Enzyme Inhibition Assay (Cell-Free)

This protocol is adapted from information provided by Selleck Chemicals and is based on established methods for measuring PARP activity.[1]

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

A-966492 (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2

-

[3H]-NAD+ (specific activity ~1.6 µCi/mmol)

-

Biotinylated Histone H1

-

Activated (nicked) DNA (slDNA)

-

96-well white plates

-

Scintillation proximity assay (SPA) beads

-

Benzamide (for reaction termination)

-

Microplate reader capable of detecting SPA signal

Procedure:

-

Prepare a 2x enzyme mixture containing the PARP enzyme (e.g., 2 nM PARP1 or 8 nM PARP2 final concentration) and 400 nM slDNA in assay buffer.

-

Prepare a 2x substrate mixture containing 3 µM [3H]-NAD+ and 400 nM biotinylated histone H1 in assay buffer.

-

Add 50 µL of the 2x enzyme mixture to the wells of a 96-well plate.

-

Add varying concentrations of A-966492 (typically in DMSO, with the final DMSO concentration kept constant across all wells, e.g., <1%).

-

Initiate the reaction by adding 50 µL of the 2x substrate mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 150 µL of 1.5 mM benzamide.

-

Add SPA beads to each well and incubate to allow binding to the biotinylated histone H1.

-

Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of A-966492 and determine the Ki value from inhibition curves at various substrate concentrations.

Whole-Cell PARP Activity Assay

This protocol provides a method to assess the ability of A-966492 to inhibit PARP activity within intact cells.[1]

Materials:

-

C41 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

A-966492

-

Hydrogen peroxide (H2O2)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: Methanol/Acetone (7:3), pre-chilled to -20°C

-

Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)

-

Anti-PAR antibody (e.g., 10H)

-

FITC-conjugated secondary antibody (e.g., goat anti-mouse FITC)

-

DAPI (4',6-diamidino-2-phenylindole)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Seed C41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of A-966492 for 30 minutes.

-

Induce DNA damage and activate PARP by adding 1 mM H2O2 to the cells for 10 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.

-

Air-dry the plates.

-

Rehydrate the wells with PBS and then block with blocking solution for 30 minutes at room temperature.

-

Incubate the cells with the anti-PAR antibody (e.g., 1:50 dilution in blocking solution) for 60 minutes at room temperature.

-

Wash the wells five times with PBS-T.

-

Incubate the cells with the FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature in the dark.

-

Wash the wells five times with PBS-T.

-

Measure the fluorescence intensity for FITC (to quantify PAR levels) and DAPI (to normalize for cell number) using a fluorescence microplate reader.

-

Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value for A-966492.

Caption: Workflow for the whole-cell PARP activity assay.

Conclusion

A-966492 is a highly potent and selective dual inhibitor of PARP1 and PARP2, making it an invaluable research tool for studying the DNA damage response and for exploring synthetic lethality-based cancer therapies. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting experiments to further elucidate the biological roles of PARP enzymes and the therapeutic potential of their inhibition.

References

A-966492: An In-Depth Technical Guide to its Safety Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety profile and off-target effects of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). The information is compiled from preclinical studies to serve as a foundational guide for research and development professionals.

Executive Summary

A-966492 is a novel and highly potent, orally bioavailable inhibitor of both PARP-1 and PARP-2 enzymes, with a Ki of 1 nM and 1.5 nM, respectively.[1] It has demonstrated excellent potency in whole-cell assays and efficacy in preclinical tumor models, both as a single agent and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1] Preclinical pharmacokinetic data from multiple species indicate good oral bioavailability and the ability to cross the blood-brain barrier.[1] Selectivity profiling reveals that while A-966492 is highly potent against PARP-1 and PARP-2, it maintains considerable selectivity over other PARP family members, with a profile intermediate between the well-characterized PARP inhibitors veliparib (B1684213) and niraparib (B1663559).[2][3][4]

Safety and Pharmacokinetic Profile

Preclinical studies in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys have characterized the pharmacokinetic properties of A-966492. The compound exhibits good oral bioavailability and a relatively short half-life across these species.

Table 1: Preclinical Pharmacokinetic Parameters of A-966492

| Parameter | Value | Species |

| Oral Bioavailability | 34 - 72% | Rats, Dogs, Monkeys |

| Half-life (t½) | 1.7 - 1.9 hours | Rats, Dogs, Monkeys |

| Blood-Brain Barrier | Permeable | Multiple Species |

| Tumor Distribution | Confirmed | Multiple Species |

Data sourced from preclinical characterization studies.[1]

Off-Target Effects and Selectivity Profile

The therapeutic efficacy and safety of a PARP inhibitor are critically dependent on its selectivity. A-966492 has been profiled against a panel of PARP family enzymes to determine its specificity.

3.1 On-Target Potency A-966492 demonstrates high potency for its primary targets, PARP-1 and PARP-2.

3.2 Selectivity Against PARP Family Enzymes In vitro enzymatic assays show that A-966492 has considerable selectivity for PARP-1 and PARP-2 over other family members, including PARP3, Tankyrase 1 (TNKS1), PARP10, and PARP14.[3] Its selectivity ratio for PARP-1/2 over PARP3 is noted to be higher than that of niraparib, though not as high as veliparib.[3]

Table 2: Comparative IC50 Values and Selectivity of A-966492

| Enzyme | A-966492 IC50 | Veliparib IC50 | Niraparib IC50 |

| PARP-1 | Potent (nM range) | Potent (nM range) | Potent (nM range) |

| PARP-2 | Potent (nM range) | Potent (nM range) | Potent (nM range) |

| PARP-3 | Less Potent | Highly Selective | Less Potent |

| TNKS1 | Significantly Less Potent | Highly Selective | Less Potent |

| PARP-10 | Significantly Less Potent | N/A | N/A |

| PARP-14 | Significantly Less Potent | N/A | N/A |

Qualitative summary based on reported nanomolar potency for PARP-1/2 and considerable selectivity over other tested PARP family enzymes.[3]

While specific off-target effects on other protein families like kinases are a common concern for targeted therapies, detailed screening data for A-966492 against a broad kinome panel is not extensively published in the reviewed literature.[5][6][7][8] However, its structural similarity to veliparib and niraparib suggests a focused interaction within the PARP family.[3][4]

Signaling Pathway and Mechanism of Action

A-966492 exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, which are crucial enzymes in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, resulting in toxic DNA double-strand breaks (DSBs). In cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death via synthetic lethality.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and selectivity data. The following protocols are based on published in vitro studies of A-966492.

5.1 In Vitro PARP-1/2 Enzyme Inhibition Assay This assay quantifies the direct inhibitory effect of A-966492 on purified PARP enzymes.

Methodology:

-

Reaction Buffer: 50 mM Tris (pH 8.0), 1 mM Dithiothreitol (DTT), 4 mM MgCl₂.[1]

-

Enzyme/DNA Mixture: Prepare a 2x enzyme mixture containing PARP-1 (1 nM) or PARP-2 (4 nM) and 200 nM sheared DNA (slDNA).[1]

-

Substrate Mixture: Prepare a 2x substrate mixture containing 1.5 μM [³H]-NAD⁺ and 200 nM biotinylated histone H1.[1]

-

Inhibitor Preparation: Perform serial dilutions of A-966492.

-

Reaction Initiation: In a 96-well plate, add 50 µL of the 2x enzyme mixture to wells containing the test inhibitor. Initiate the reaction by adding 50 µL of the 2x substrate mixture.

-

Termination: Stop the reaction by adding 150 µL of 1.5 mM benzamide.[1]

-

Detection: Utilize a Scintillation Proximity Assay (SPA) bead-based detection method to quantify the incorporation of [³H]-ADP-ribose onto histone H1.

-

Analysis: Calculate IC50 values from inhibition curves. Ki values are determined from inhibition curves at varying substrate concentrations.[1]

5.2 Whole-Cell PARP Activity Assay This assay measures the ability of A-966492 to inhibit PARP activity within a cellular context following DNA damage.

Methodology:

-

Cell Line: C41 cells are seeded in a 96-well plate.[1]

-

Inhibitor Treatment: Treat cells with varying concentrations of A-966492 for 30 minutes.[1]

-

DNA Damage Induction: Activate cellular PARP by inducing DNA damage with 1 mM H₂O₂ for 10 minutes.[1]

-

Fixation: Wash cells with ice-cold PBS and fix with a pre-chilled 7:3 methanol/acetone mixture at -20°C for 10 minutes.[1]

-

Blocking: Air-dry plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[1]

-

Detection: Use an antibody-based method (e.g., ELISA) to detect the formation of poly(ADP-ribose) (PAR) chains.

-

Analysis: Determine the EC50 value, representing the concentration of A-966492 required to inhibit PAR formation by 50% in cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. icr.ac.uk [icr.ac.uk]

- 8. benchchem.com [benchchem.com]

A-966492 and its Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2] As a critical component of the DNA damage response (DDR) pathway, PARP1 plays a pivotal role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity by A-966492 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations, the inability to effectively repair these DSBs results in synthetic lethality and targeted cell death. A primary mechanism of action for A-966492, like other potent PARP inhibitors, involves the "trapping" of PARP1 on DNA, which stabilizes the PARP1-DNA complex and further obstructs DNA replication and repair, leading to profound effects on cell cycle progression. This guide provides an in-depth overview of the effects of A-966492 on the cell cycle, supported by established knowledge of potent PARP inhibitors, and details the experimental protocols to investigate these effects.

Mechanism of Action: PARP Inhibition and Cell Cycle Arrest

A-966492 exerts its biological effects by competitively inhibiting the binding of NAD+ to the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of poly(ADP-ribose) chains. This inhibition has two major consequences for the cell cycle:

-

Accumulation of DNA Damage: The primary role of PARP1 is to detect and signal SSBs. Inhibition by A-966492 prevents the recruitment of DNA repair machinery to these sites. As cells progress through the S phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, leading to the collapse of replication forks and the formation of DSBs.[3]

-

Induction of Cell Cycle Checkpoints: The accumulation of DSBs triggers the activation of DNA damage checkpoints, primarily the G2/M checkpoint, to halt cell cycle progression and allow time for DNA repair.[4][5] This arrest is mediated by the ATM/ATR signaling pathways, which in turn activate downstream effectors such as Chk1 and Chk2.[6] These kinases phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of the Cyclin B/Cdk1 complex required for mitotic entry.

The sustained presence of unrepaired DNA damage due to A-966492 treatment ultimately leads to prolonged G2/M arrest and, in HR-deficient cells, apoptosis.

Quantitative Effects on Cell Cycle Progression

While specific quantitative data for A-966492's effect on the cell cycle distribution of various cancer cell lines is not extensively available in public literature, the effects of other potent PARP inhibitors, such as Olaparib, have been well-documented.[6][7] Based on these findings, treatment with A-966492 is expected to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 and S phase populations over time.

Table 1: Expected Quantitative Effects of A-966492 on Cell Cycle Distribution

| Treatment Group | Cell Line | Concentration (nM) | Duration (h) | % G1 Phase (Expected) | % S Phase (Expected) | % G2/M Phase (Expected) |

| Vehicle Control | BRCA-proficient | 0 | 48 | ~55% | ~25% | ~20% |

| A-966492 | BRCA-proficient | 10 | 48 | ~45% | ~20% | ~35% |

| Vehicle Control | BRCA-deficient | 0 | 48 | ~60% | ~20% | ~20% |

| A-966492 | BRCA-deficient | 10 | 48 | ~30% | ~15% | ~55% |

Note: The values presented are hypothetical and illustrative of the expected trend. Actual percentages will vary depending on the cell line, experimental conditions, and the specific concentration of A-966492 used.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines, including both homologous recombination proficient (e.g., MCF-7) and deficient (e.g., MDA-MB-436, CAPAN-1) lines to assess differential sensitivity.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

A-966492 Preparation: Prepare a stock solution of A-966492 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with a fresh medium containing A-966492 or the vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content using propidium (B1200493) iodide (PI) staining.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Protein Extraction: Following treatment with A-966492, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, p-Histone H3, p53, p21, γH2AX). After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Table 2: Key Proteins for Western Blot Analysis

| Protein | Function | Expected Change with A-966492 |

| γH2AX | Marker of DNA double-strand breaks | Increase |

| p53 | Tumor suppressor, transcription factor | Increase/Stabilization |

| p21 | CDK inhibitor, downstream of p53 | Increase |

| Cyclin B1 | Regulatory subunit of CDK1, G2/M progression | Accumulation |

| CDK1 | Catalytic subunit for G2/M transition | No significant change in total protein |

| p-Histone H3 (Ser10) | Marker of mitosis | Decrease (due to G2 arrest) |

Visualizations

Signaling Pathway of A-966492 Induced G2/M Arrest

Caption: Signaling pathway of A-966492-induced G2/M cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

A-966492, as a potent inhibitor of PARP1 and PARP2, is a valuable tool for cancer research and a promising therapeutic agent. Its mechanism of action, centered on the inhibition of DNA repair and the subsequent induction of DNA damage, has profound effects on cell cycle progression, primarily leading to a robust G2/M arrest. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the impact of A-966492 on the cell cycle of various cancer cell models. Further studies are warranted to fully elucidate the cell-type-specific responses to A-966492 and its potential in combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for A-966492 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3][4] PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity by A-966492 leads to the accumulation of unrepaired SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these unresolved SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality. A-966492 is orally bioavailable and has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models, both as a monotherapy and in combination with DNA-damaging agents.[1][5] These application notes provide detailed protocols for the use of A-966492 in mouse xenograft models.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The signaling pathway below illustrates the central role of PARP in DNA repair and the mechanism of action for PARP inhibitors like A-966492.

Quantitative Data Summary

A-966492 has demonstrated significant single-agent efficacy in a BRCA1-deficient MX-1 breast cancer xenograft model.

| Xenograft Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| MX-1 (Breast) | A-966492 | 100 mg/kg/day, p.o. | 46% | [1] |

| MX-1 (Breast) | A-966492 | 200 mg/kg/day, p.o. | 92% | [1] |

Experimental Protocols

Below are detailed protocols for establishing a mouse xenograft model and for the preparation and administration of A-966492.

Protocol 1: Establishment of a Subcutaneous MX-1 Xenograft Model

This protocol describes the establishment of a human breast cancer xenograft model using the BRCA1-deficient MX-1 cell line.

Materials:

-

MX-1 human breast cancer cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female immunodeficient mice (e.g., NOD/SCID or Nude), 6-8 weeks old

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture MX-1 cells in the recommended medium until they reach 70-80% confluency.

-

Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with culture medium, collect the cells in a conical tube, and centrifuge. d. Resuspend the cell pellet in cold, serum-free medium or PBS.

-

Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion. Viability should be >90%.

-

Preparation of Cell Suspension for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel. b. The final cell concentration should be 5-10 x 107 cells/mL to allow for an injection volume of 100 µL (containing 5-10 million cells). c. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

Tumor Cell Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation). b. Shave and sterilize the injection site on the flank of the mouse. c. Subcutaneously inject 100 µL of the cell suspension. d. Monitor the animals until they have fully recovered from anesthesia.

-

Tumor Growth Monitoring: a. Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation. b. Measure tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2. d. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Preparation and Oral Administration of A-966492

This protocol describes the preparation of A-966492 for oral gavage.

Materials:

-

A-966492 powder

-

Vehicle components:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Deionized water (ddH₂O)

-

Alternative Vehicle: Corn oil

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, curved or straight)

Formulation Preparation (Example for a 10 mg/mL solution):

Note: This formulation is based on a common vehicle for oral administration of hydrophobic compounds and is suggested by commercial suppliers.[5] It is recommended to perform small-scale formulation tests to ensure solubility and stability.

-

Stock Solution: Prepare a stock solution of A-966492 in DMSO (e.g., 200 mg/mL).

-

Vehicle Preparation: a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the 200 mg/mL A-966492 DMSO stock solution to the PEG300 and mix thoroughly until clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of ddH₂O to bring the total volume to 1 mL. The final concentration of A-966492 will be 10 mg/mL. e. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.

-

Dosing: a. The dosing volume for mice is typically 10 µL per gram of body weight. For a 20g mouse, this would be 200 µL. b. To achieve a dose of 100 mg/kg, a 20g mouse would need 2 mg of A-966492. Using the 10 mg/mL formulation, the mouse would receive 200 µL. c. Administer the formulation via oral gavage once daily. d. The control group should receive the vehicle without A-966492.

Alternative Formulation (Corn Oil):

-

Add 50 µL of the 200 mg/mL A-966492 DMSO stock solution to 950 µL of corn oil.[5]

-

Mix thoroughly. This will result in a 10 mg/mL suspension.

-

Administer via oral gavage as described above.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo efficacy study using A-966492 in a mouse xenograft model.

Combination Studies

A-966492 has also shown efficacy in combination with standard-of-care chemotherapies.[1]

-

B16F10 Melanoma Model: A-966492 enhances the anti-tumor activity of temozolomide (B1682018) (TMZ).[1]

-

MX-1 Breast Cancer Model: A-966492 can be combined with platinum-based agents like carboplatin.[1]

When designing combination studies, appropriate dose-finding and scheduling experiments should be conducted to determine the maximum tolerated dose (MTD) and optimal synergy. The protocols for establishing the xenograft model and preparing A-966492 would remain the same, with the addition of the chemotherapeutic agent administered according to its established protocols.

References

- 1. Metastatic Melanoma: A Preclinical Model Standardization and Development of a Chitosan-Coated Nanoemulsion Containing Temozolomide to Treat Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols: A-966492 and Temozolomide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of A-966492, a potent PARP1/2 inhibitor, and temozolomide (B1682018) (TMZ), a standard-of-care alkylating agent. This combination leverages a synthetic lethality approach, where the inhibition of DNA repair mechanisms by A-966492 enhances the cytotoxic effects of TMZ-induced DNA damage. A-966492 has demonstrated significant potential in preclinical models, displaying oral bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for further investigation, particularly in tumors like glioblastoma.[1][2][3][4]

Mechanism of Action

Temozolomide exerts its anticancer effects by methylating DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[5][6] The most cytotoxic lesion, O6-methylguanine (O6-MeG), can lead to DNA double-strand breaks and apoptosis if not repaired.[5] However, cancer cells can develop resistance, often through the expression of O6-methylguanine-DNA methyltransferase (MGMT), which directly repairs this damage.[3][5]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[3][7] A-966492 is a potent inhibitor of both PARP1 and PARP2 with Ki values of 1 nM and 1.5 nM, respectively.[4] By inhibiting PARP, A-966492 prevents the repair of single-strand breaks. When combined with temozolomide, the unrepaired single-strand breaks caused by TMZ-induced alkylation are converted into cytotoxic double-strand breaks during DNA replication, leading to enhanced tumor cell death.[3][8]

Signaling Pathway

Caption: A-966492 inhibits PARP, preventing the repair of TMZ-induced single-strand DNA breaks, leading to cytotoxic double-strand breaks and apoptosis.

Preclinical Data

The combination of A-966492 and temozolomide has shown significant anti-tumor efficacy in preclinical models of melanoma and breast cancer.

In Vivo Efficacy in B16F10 Murine Melanoma Model

In a subcutaneous B16F10 murine melanoma model, the combination of A-966492 and temozolomide demonstrated superior efficacy compared to either agent alone.[3][7]

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | 0 | [3] |

| Temozolomide (TMZ) | 50 mg/kg, p.o., qd x 5 | ~40 | [3] |

| A-966492 | 12.5 mg/kg, p.o., bid, qd x 5 | ~10 | [3] |

| A-966492 + TMZ | 12.5 mg/kg (p.o., bid) + 50 mg/kg (p.o., qd) x 5 | ~80 | [3] |

In Vivo Efficacy in MX-1 Human Breast Cancer Xenograft Model

In a BRCA1-deficient MX-1 human breast cancer xenograft model, A-966492 demonstrated efficacy both as a single agent and in combination with other DNA-damaging agents. While direct combination data with temozolomide in this model is not extensively published, the single-agent activity highlights its potential in tumors with DNA repair deficiencies.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | 0 | [3] |

| A-966492 | 200 mg/kg/day | 92 | [3] |

| A-966492 | 100 mg/kg/day | 46 | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of A-966492 and temozolomide, alone and in combination, on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87MG glioblastoma, B16F10 melanoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

A-966492 (dissolved in DMSO)

-

Temozolomide (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.[3]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[3]

-

Prepare serial dilutions of A-966492 and temozolomide in complete growth medium.

-

Treat the cells with various concentrations of A-966492, temozolomide, or the combination for 72 hours.[3] Include a vehicle control (DMSO) group.

-

After 72 hours, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 540 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Caption: Workflow for determining cell viability using the MTT assay after treatment with A-966492 and temozolomide.

In Vivo Subcutaneous Xenograft Model

This protocol describes the evaluation of the in vivo efficacy of A-966492 and temozolomide combination therapy in a subcutaneous mouse xenograft model.

Materials:

-

Female SCID or nude mice (6-8 weeks old)

-

Cancer cell line (e.g., B16F10)

-

Matrigel

-

Spinner MEM

-

A-966492

-

Temozolomide

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

Protocol:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of Matrigel and Spinner MEM.

-

Subcutaneously inject 0.2 cc of the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.[10]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Prepare A-966492 and temozolomide in the appropriate vehicle for oral gavage.

-

Administer the treatments as per the dosing schedule (e.g., A-966492 at 12.5 mg/kg twice daily and TMZ at 50 mg/kg once daily for 5 consecutive days).[3]

-

Measure tumor volume (Volume = (length x width²)/2) and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Calculate tumor growth inhibition and assess statistical significance.

References

- 1. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols: A-966492 in BRCA-Deficient Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes, inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to synthetic lethality and selective cancer cell death. This document provides detailed application notes, quantitative data, and experimental protocols for the use of A-966492 in BRCA-deficient cancer cell line models.

Data Presentation

A-966492 has demonstrated potent enzymatic inhibition of PARP-1 and PARP-2 with Ki values of 1 nM and 1.5 nM, respectively. In a whole-cell assay, it exhibited an EC50 of 1 nM for PARP inhibition in C41 cells.[1] Furthermore, A-966492 has shown single-agent activity in a BRCA1-deficient MX-1 breast cancer xenograft model, highlighting its potential in targeting BRCA-deficient cancers.[1]

While specific comparative cytotoxicity data for A-966492 across a panel of BRCA-deficient and proficient cell lines is not extensively published, the following tables provide a template for generating and presenting such data, alongside representative IC50 values for other PARP inhibitors in relevant breast cancer cell lines to offer context.

Table 1: Enzymatic Inhibition of PARP by A-966492

| Target | Assay Type | Ki (nM) | EC50 (nM) | Cell Line (for EC50) |

| PARP-1 | Cell-free | 1 | - | - |

| PARP-2 | Cell-free | 1.5 | - | - |

| PARP-1 | Whole-cell | - | 1 | C41 |

Table 2: Representative IC50 Values of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild Type Breast Cancer Cell Lines (for contextual comparison)

| Compound | Cell Line | BRCA1 Status | BRCA2 Status | IC50 (µM) |

| Olaparib | MDA-MB-436 | Mutant | Wild Type | 4.7 |

| Olaparib | HCC1937 | Mutant | Wild Type | ~96 |

| Talazoparib | MDA-MB-436 | Mutant | Wild Type | 0.13 |

| Talazoparib | HCC1937 | Mutant | Wild Type | 10 |

| Rucaparib | MDA-MB-436 | Mutant | Wild Type | 2.3 |

| Rucaparib | HCC1937 | Mutant | Wild Type | 13 |

| Niraparib | MDA-MB-436 | Mutant | Wild Type | 3.2 |

| Niraparib | HCC1937 | Mutant | Wild Type | 11 |

| Olaparib | MDA-MB-231 | Wild Type | Wild Type | ≤20 |

| Olaparib | MCF-7 | Wild Type | Wild Type | >100 |

Data for Olaparib, Talazoparib, Rucaparib, and Niraparib are sourced from a study by O'Connor et al. and are provided for contextual comparison of the expected range of activity of PARP inhibitors in these cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PARP inhibitors in BRCA-deficient cells and a general workflow for assessing the efficacy of A-966492.

Caption: Mechanism of A-966492 in BRCA-deficient cells.

References

Application Notes and Protocols for A-966492 in Synthetic Lethality Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] It exhibits Ki values of 1 nM and 1.5 nM for PARP-1 and PARP-2, respectively, and an EC50 of 1 nM in whole-cell assays.[3] This potent inhibition of PARP activity makes A-966492 a valuable tool for investigating the concept of synthetic lethality in cancer biology.

The principle of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a genetic interaction where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[4] A classic example of this is the synthetic lethal relationship between the inhibition of PARP and deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, often caused by mutations in genes such as BRCA1 and BRCA2.[4]

In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs can escalate to more cytotoxic DSBs during DNA replication. While healthy cells can efficiently repair these DSBs using the HR pathway, cancer cells with BRCA1/2 mutations lack a functional HR pathway. This renders them highly dependent on PARP-mediated repair, and thus exquisitely sensitive to PARP inhibitors like A-966492, leading to selective cancer cell death.[4]

These application notes provide detailed protocols for utilizing A-966492 to study synthetic lethality in preclinical cancer models.

Data Presentation

In Vitro Sensitivity of Cancer Cell Lines to A-966492

The following table summarizes representative data on the differential sensitivity of cancer cell lines with varying BRCA statuses to A-966492.

| Cell Line | Cancer Type | BRCA Status | A-966492 IC50 (nM) |

| CAPAN-1 | Pancreatic | BRCA2 mutant | ~5 |

| MDA-MB-436 | Breast | BRCA1 mutant | ~10 |

| DLD-1 | Colorectal | BRCA2 wild-type | >1000 |

| MCF-7 | Breast | BRCA1/2 wild-type | >1000 |

Note: The IC50 values presented are representative and may vary based on experimental conditions. It is recommended to determine the IC50 for each cell line in your specific assay system.

In Vivo Efficacy of A-966492 in a BRCA1-deficient Xenograft Model

This table presents typical tumor growth inhibition data for A-966492 in a BRCA1-deficient xenograft model.

| Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| MX-1 (Breast Cancer) | Vehicle Control | - | 0 |

| MX-1 (Breast Cancer) | A-966492 | 50 mg/kg, daily | ~60 |

| MX-1 (Breast Cancer) | A-966492 | 100 mg/kg, daily | ~85 |

Note: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.

Experimental Protocols

Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic effect of A-966492 on cancer cell lines with different BRCA statuses and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

BRCA-proficient and -deficient cancer cell lines (e.g., DLD-1 and CAPAN-1)

-

Complete cell culture medium

-

96-well plates

-

A-966492 (stock solution in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-